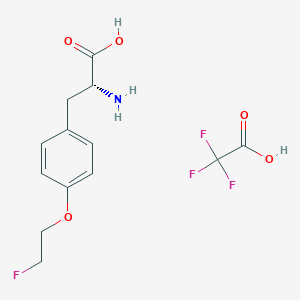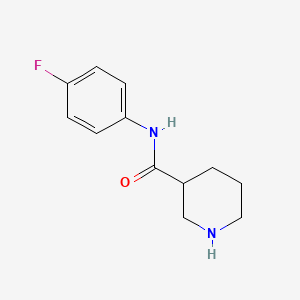
Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide is a chemical compound with the molecular formula C13H13FN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features a piperidine ring, a carboxylic acid group, and a 4-fluoro-phenyl group, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide typically involves the reaction of piperidine derivatives with 4-fluoro-phenyl compounds. One common method includes the use of piperidine-3-carboxylic acid methyl ester as a starting material, which undergoes amidation with 4-fluoroaniline under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
- 1-[(2-Cyano-4-fluoro)phenyl]piperidine-3-carboxylic acid
- 4-Fluorophenylboronic acid
- 4-Fluorophenylacetic acid
Comparison: Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide is unique due to its specific combination of a piperidine ring, carboxylic acid group, and 4-fluoro-phenyl group. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 4-fluorophenylboronic acid is primarily used in coupling reactions, while 4-fluorophenylacetic acid is an intermediate in the production of fluorinated anesthetics .
特性
分子式 |
C12H15FN2O |
|---|---|
分子量 |
222.26 g/mol |
IUPAC名 |
N-(4-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h3-6,9,14H,1-2,7-8H2,(H,15,16) |
InChIキー |
VTWUCBHFXGCKCS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)
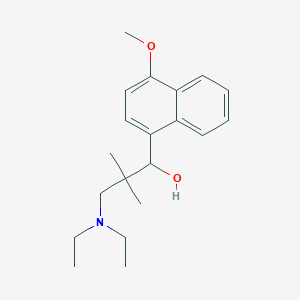
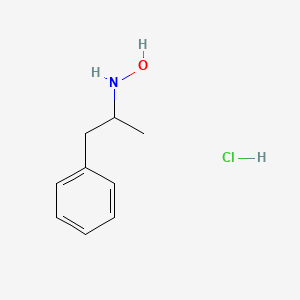


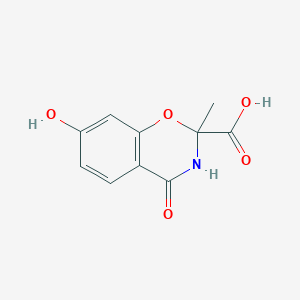
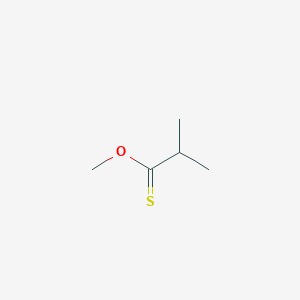



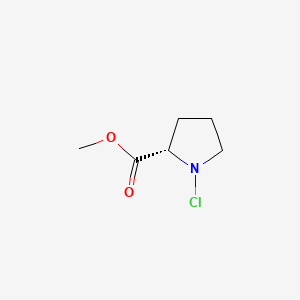
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
